

physical and chemical properties of 2-((Dimethylamino)methyl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-((Dimethylamino)methyl)cyclohexanone
	<i>none</i>
Cat. No.:	B127425

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **2-((Dimethylamino)methyl)cyclohexanone**

Authored by: A Senior Application Scientist Abstract

2-((Dimethylamino)methyl)cyclohexanone, a quintessential Mannich base, holds a position of considerable significance in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive ketone and a tertiary amine, renders it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its core chemical and physical properties, synthesis protocols, reactivity, and applications, with a particular focus on its pivotal role as a precursor in pharmaceutical manufacturing. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in a laboratory setting.

Core Molecular Characteristics

2-((Dimethylamino)methyl)cyclohexanone (CAS No. 15409-60-6) is an organic compound featuring a cyclohexanone core substituted at the alpha-position with a dimethylaminomethyl group.^{[1][2]} This structure is the result of a classic Mannich reaction, a cornerstone of carbon-

carbon bond formation that involves the aminoalkylation of an acidic proton alpha to a carbonyl group.[3]

Property	Value	Reference
CAS Number	15409-60-6	[2][3][4]
Molecular Formula	C ₉ H ₁₇ NO	[2][4][5]
Molecular Weight	155.24 g/mol	[2][3][4]
IUPAC Name	2- [(dimethylamino)methyl]cyclohexanone	[2]
Synonyms	Mannich base, Tramadol Impurity E	[2][6]
Physical Form	Colorless to yellow liquid	[4][7]
Storage	Sealed in dry, 2-8°C	[4][7]

Synthesis Pathway: The Mannich Reaction

The primary and most efficient route for synthesizing **2-((Dimethylamino)methyl)cyclohexanone** is the Mannich reaction.[5] This three-component condensation reaction involves cyclohexanone, formaldehyde, and dimethylamine, typically in the form of its hydrochloride salt.[1][6]

Mechanistic Rationale

The reaction is acid-catalyzed and proceeds via the formation of the electrophilic Eschenmoser's salt precursor, dimethylaminomethylidene ammonium ion ($[\text{CH}_2=\text{N}(\text{CH}_3)_2]^+$), from formaldehyde and dimethylamine. Cyclohexanone, under acidic conditions, forms a small equilibrium concentration of its enol tautomer. This enol then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the final product after deprotonation. The use of glacial acetic acid as a solvent, a method refined by Grunenthal, is often preferred as it can participate in the catalysis and generally leads to higher yields compared to other methods.[3][6]

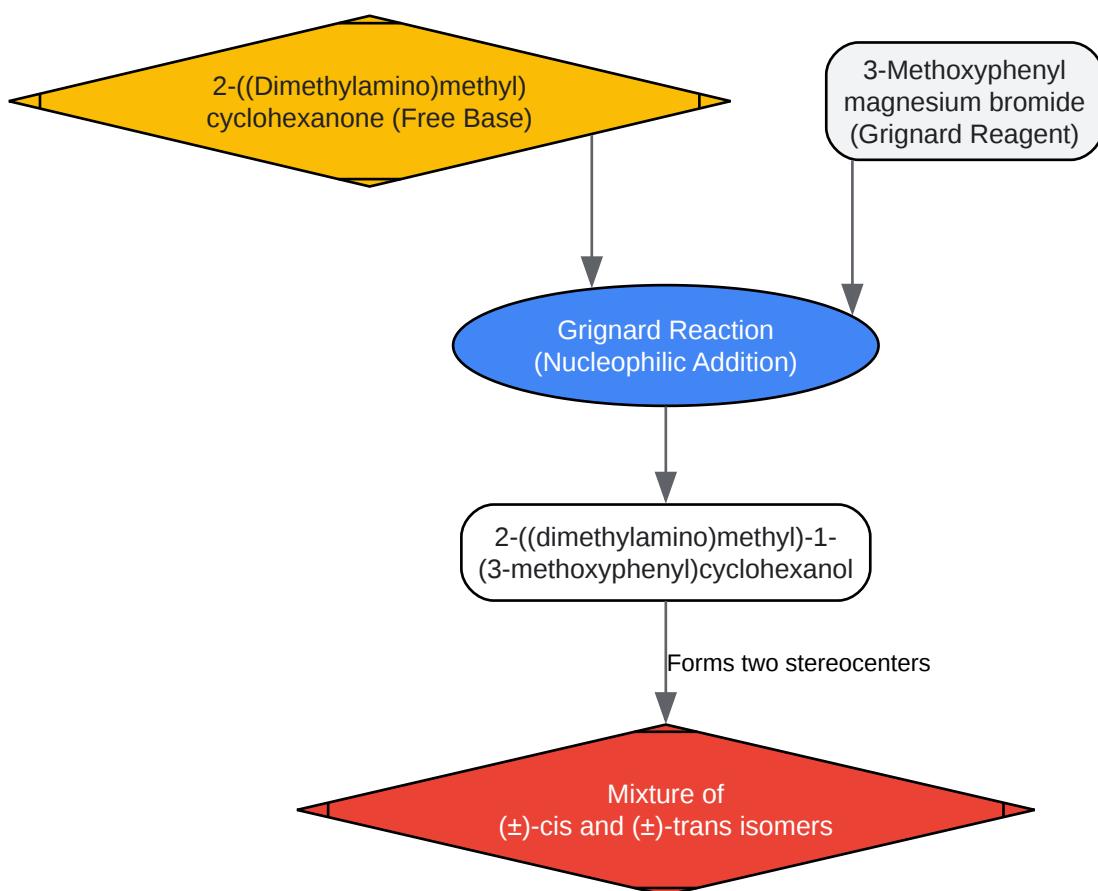
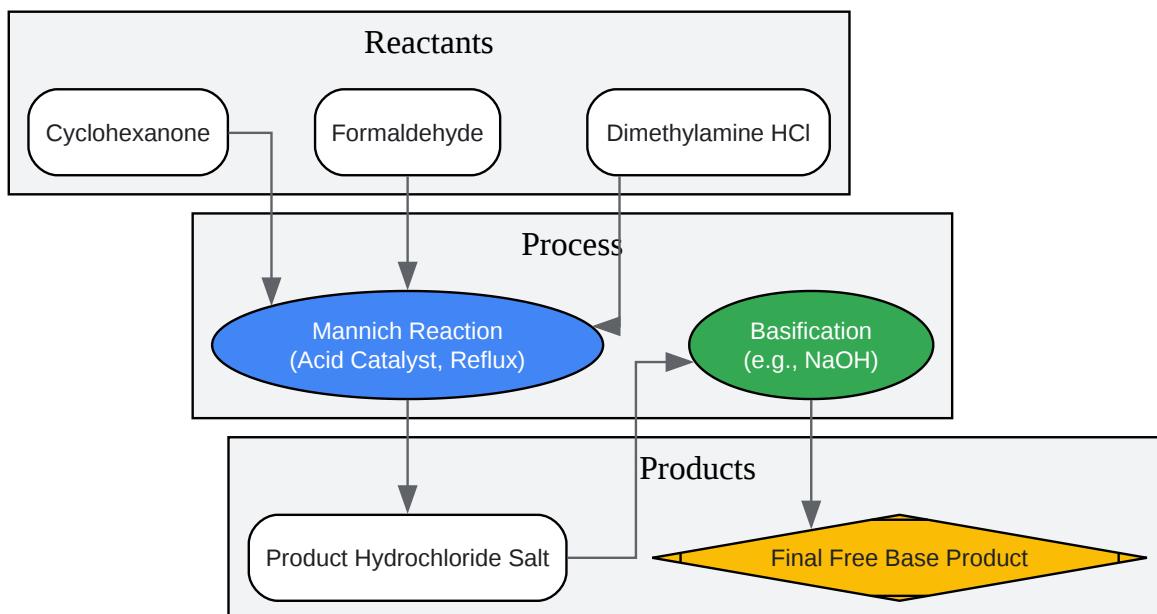
Experimental Protocol: Synthesis of the Hydrochloride Salt

This protocol describes the synthesis of the hydrochloride salt of the title compound, which is often the isolated intermediate before conversion to the free base.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Cyclohexanone (1.0 eq)
- Paraformaldehyde (1.2 eq)
- Dimethylamine hydrochloride (1.0 eq)
- Concentrated Hydrochloric Acid (catalytic amount)
- Ethanol

Procedure:



- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and a minimal amount of ethanol to create a stirrable slurry.[\[8\]](#)[\[9\]](#)
- Catalysis: Add a few drops of concentrated hydrochloric acid to the mixture.[\[8\]](#)[\[9\]](#)
- Reflux: Heat the reaction mixture to reflux (an oil bath is recommended for stable temperature control) and maintain for approximately 4-6 hours with vigorous stirring.[\[8\]](#)[\[9\]](#)
The progress can be monitored by TLC.
- Work-up: After cooling, filter the hot solution to remove any unreacted paraformaldehyde. Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.
[\[8\]](#)
- Purification: Recrystallize the crude residue from a suitable solvent system, such as an ethanol/acetone mixture, to yield the purified **2-((Dimethylamino)methyl)cyclohexanone** hydrochloride as a crystalline solid.[\[6\]](#)[\[10\]](#)

Conversion to the Free Base

For applications requiring the free amine, such as the Grignard reaction, the hydrochloride salt must be neutralized.

Procedure:

- Dissolve the hydrochloride salt in water.
- Cool the aqueous solution in an ice bath.
- Slowly add a strong base, such as 50% sodium hydroxide (NaOH) solution, until the solution is distinctly alkaline (pH > 12).[6]
- Extract the liberated free base into an organic solvent like toluene or diethyl ether.
- Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo to yield the final product as an oil.[6]

[Click to download full resolution via product page](#)

Caption: Key application in the synthesis of the Tramadol precursor.

Physical and Spectroscopic Properties

Accurate characterization is crucial for verifying the identity and purity of the synthesized compound. The following tables summarize key physical and spectroscopic data.

Physical Properties

Property	Value	Reference
Boiling Point	222.3 °C at 760 mmHg	[4]
Density	0.944 g/cm ³	[4]
Flash Point	70.2 °C	[4]
Refractive Index	1.606	[4]

Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of the molecule. Data is often reported for the hydrochloride salt due to its solid, crystalline nature, which simplifies handling for some techniques.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the strong carbonyl stretch. [8]

Wavenumber (cm ⁻¹)	Assignment	Functional Group	Reference
~2932, 2858	C-H Stretch	Alkane	[8][11]

| ~1698 | C=O Stretch | Ketone | [8][11]|

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR provides a clear map of the carbon skeleton. The following data corresponds to the hydrochloride salt in CDCl₃. [8][11]

Chemical Shift (δ , ppm)	Assignment	Reference
209.6	C=O (C-1)	[8][11]
56.8	-CH ₂ -N (C-7)	[8][11]
46.7	C-H (C-2)	[8][11]
45.0	C-H ₂ (C-6)	[8][11]
42.3, 41.8	N-(CH ₃) ₂	[8][11]
33.9	C-H ₂ (C-4)	[8][11]
27.7	C-H ₂ (C-3)	[8][11]

| 24.7 | C-H₂ (C-5) | [8][11]|

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecule fragments in a predictable manner.

m/z	Interpretation	Reference
155	[M] ⁺ Molecular Ion	[2][11][12]
58	[CH ₂ =N(CH ₃) ₂] ⁺ (Base Peak)	[2]

The base peak at m/z 58 is highly characteristic and results from alpha-cleavage, a typical fragmentation pathway for amines, where the bond between C-2 and the aminomethyl carbon is cleaved. [13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-((Dimethylamino)methyl)cyclohexanone** presents several hazards. [2][7]

- Hazards: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314). [2]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. [2]

Conclusion

2-((Dimethylamino)methyl)cyclohexanone is more than a simple chemical intermediate; it is a foundational component in the synthesis of complex pharmaceuticals, most notably Tramadol. A thorough understanding of its synthesis via the Mannich reaction, its distinct reactivity, and its spectroscopic signature is essential for any scientist working with this versatile molecule. The protocols and data presented in this guide serve as a comprehensive resource to ensure its safe and effective application in research and development.

References

- oc-praktikum.de. 4008 Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.
- PrepChem.com. Synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone.
- PubChem. **2-((Dimethylamino)methyl)cyclohexanone** | C9H17NO | CID 85838.
- LookChem. **2-((Dimethylamino)methyl)cyclohexanone**.
- ORGANIC SPECTROSCOPY INTERNATIONAL. Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.
- Cheméo. Chemical Properties of Cyclohexanone, 2-[(dimethylamino)methyl]- (CAS 15409-60-6).
- NIST WebBook. Cyclohexanone, 2-[(dimethylamino)methyl]-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Buy 2-((Dimethylamino)methyl)-6-methylcyclohexanone (EVT-13876282) [evitachem.com]
2. 2-((Dimethylamino)methyl)cyclohexanone | C9H17NO | CID 85838 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. benchchem.com [benchchem.com]
4. 2-((Dimethylamino)methyl)cyclohexanone | lookchem [lookchem.com]
5. Buy 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 [smolecule.com]
6. benchchem.com [benchchem.com]

- 7. 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 [sigmaaldrich.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride [orgspectroscopyint.blogspot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-((Dimethylamino)methyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127425#physical-and-chemical-properties-of-2-dimethylamino-methyl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com